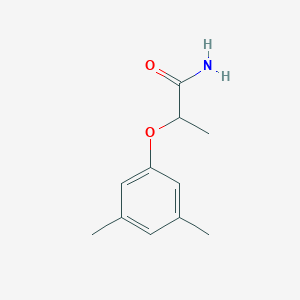
2-(3,5-dimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)propanamide, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 217.28 g/mol.
Scientific Research Applications
2-(3,5-dimethylphenoxy)propanamide has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In agriculture, this compound has been studied as a herbicide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, this compound has been used as a monomer in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)propanamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the target organism. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. In bacterial cells, this compound has been reported to inhibit the activity of certain enzymes involved in cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis. In bacterial cells, this compound has been shown to inhibit cell growth and induce cell death. In animal studies, this compound has been reported to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,5-dimethylphenoxy)propanamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research and development of 2-(3,5-dimethylphenoxy)propanamide. In pharmaceuticals, further studies are needed to determine the efficacy and safety of this compound as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In agriculture, more research is needed to optimize the use of this compound as a herbicide and fungicide. In materials science, this compound can be further explored as a monomer in the synthesis of polymers with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. The synthesis method of this compound involves the reaction of 3,5-dimethylphenol with propionyl chloride in the presence of a base. This compound has been studied for its potential applications in pharmaceuticals, agriculture, and materials science. The mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the target organism. This compound has various biochemical and physiological effects in different organisms, and its use in lab experiments has advantages and limitations. There are several future directions for the research and development of this compound.
Synthesis Methods
The synthesis of 2-(3,5-dimethylphenoxy)propanamide involves the reaction of 3,5-dimethylphenol with propionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been reported in several scientific journals and has been optimized to improve the yield and purity of this compound.
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPKQNXALZFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

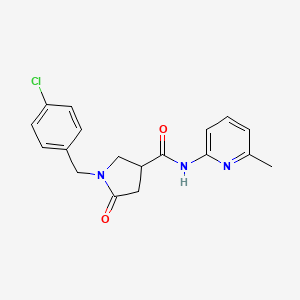
![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6027734.png)
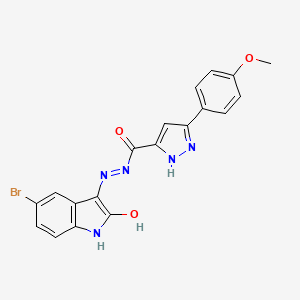
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6027740.png)
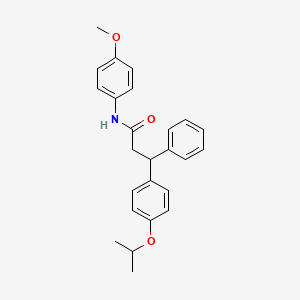
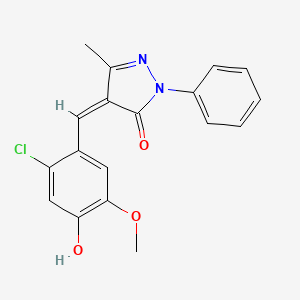
![1-(1-{[1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6027756.png)
![5-(2,4-dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B6027764.png)
![2-chloro-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B6027772.png)
![2-[4-(2,4-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6027777.png)
![N-(2-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6027787.png)
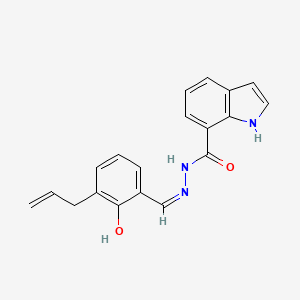
![1-(3-{1-[(2-chloro-6-fluorophenyl)acetyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6027817.png)
![4-chloro-1-methyl-N-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6027821.png)